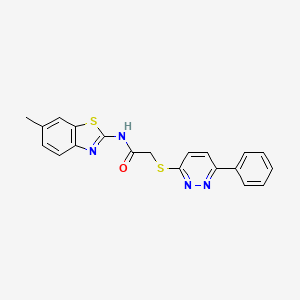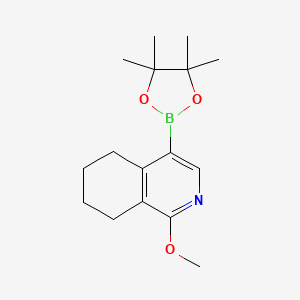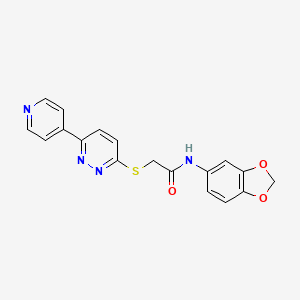
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
説明
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, also known as MBPSA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties.
作用機序
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of inflammatory cytokines. It also reduces the levels of reactive oxygen species (ROS) and prevents oxidative stress. Moreover, it has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
実験室実験の利点と制限
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide has several advantages in lab experiments. It is stable and can be easily synthesized in large quantities. It also exhibits low toxicity and has a favorable pharmacokinetic profile. However, this compound has some limitations. It is poorly soluble in water, which limits its use in aqueous solutions. Moreover, its mechanism of action is not fully understood, which makes it difficult to design specific experiments.
将来の方向性
There are several future directions for research on N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide. One direction is to investigate its potential in combination therapy with other drugs for cancer treatment. Another direction is to explore its potential in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Moreover, further studies are needed to understand its mechanism of action and to design specific experiments to test its therapeutic properties.
In conclusion, this compound is a chemical compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its synthesis method involves a multi-step process, and its mechanism of action is not fully understood. This compound exhibits various biochemical and physiological effects and has advantages and limitations in lab experiments. There are several future directions for research on this compound, including investigating its potential in combination therapy and exploring its use in neurodegenerative disorders.
科学的研究の応用
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide has potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by reducing the production of inflammatory cytokines. Moreover, this compound has shown neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
特性
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS2/c1-13-7-8-16-17(11-13)27-20(21-16)22-18(25)12-26-19-10-9-15(23-24-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFFKXFJFJRWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B3291382.png)
![1-[(4-Aminophenyl)acetyl]piperidin-4-OL](/img/structure/B3291384.png)


![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3291405.png)
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3291415.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3291418.png)



